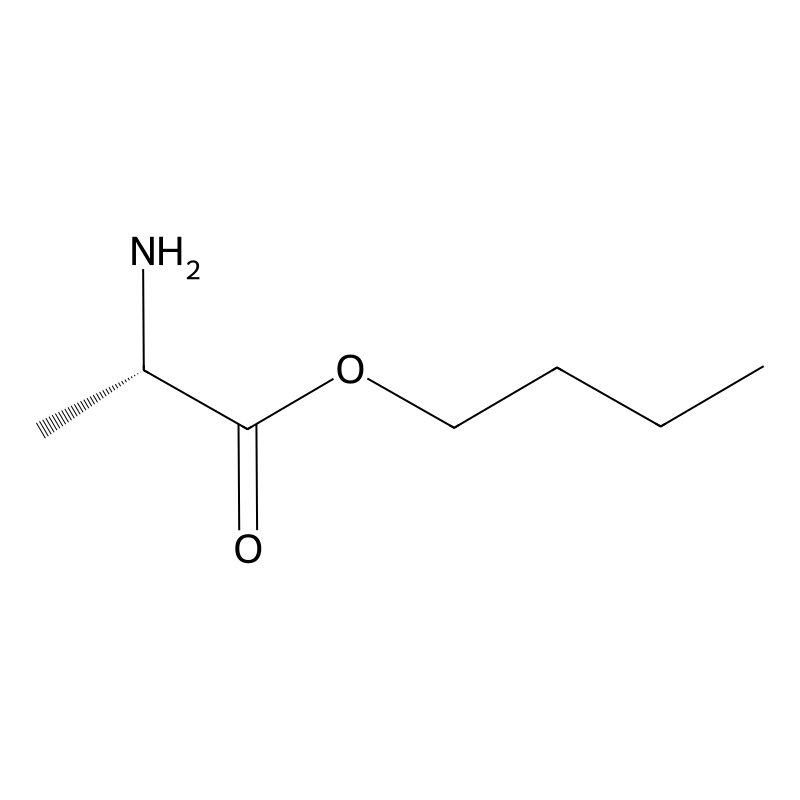

(S)-Butyl 2-aminopropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

(S)-Butyl 2-aminopropanoate can be used as a chiral building block in the synthesis of other complex molecules. Its readily available functional groups, including the ester and amine functionalities, allow for further chemical transformations to generate various chiral products. For instance, a study published in the journal "Tetrahedron Letters" describes the utilization of (S)-butyl 2-aminopropanoate in the asymmetric synthesis of β-hydroxy amino acids, which are important building blocks for peptides and pharmaceuticals [].

(S)-Butyl 2-aminopropanoate is a chiral compound that belongs to the class of amino acid derivatives. It is an ester formed from the reaction of butanol and 2-aminopropanoic acid, commonly known as L-alanine. The compound has a molecular formula of C₅H₁₃NO₂ and a molecular weight of approximately 115.17 g/mol. The structure features a butyl group attached to the nitrogen atom of the amino group, contributing to its unique properties. The stereochemistry is significant, as the (S) configuration indicates the specific spatial arrangement of atoms around the chiral center, which can influence the compound's reactivity and biological interactions.

- There is no publicly available information on the mechanism of action of (S)-Butyl 2-aminopropanoate in biological systems.

- Hydrolysis: Under acidic or basic conditions, (S)-butyl 2-aminopropanoate can hydrolyze to yield butanol and 2-aminopropanoic acid.

- Transesterification: This compound can undergo transesterification with various alcohols to form new esters, which can be useful in synthetic organic chemistry.

- Amination: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Decarboxylation: Under certain conditions, (S)-butyl 2-aminopropanoate may undergo decarboxylation, leading to the formation of aliphatic amines.

(S)-Butyl 2-aminopropanoate exhibits various biological activities due to its structural resemblance to natural amino acids. It has been studied for its potential role as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. Its unique stereochemistry may also influence interactions with biological receptors or enzymes, making it a candidate for further pharmacological studies.

Potential Pharmacological Effects- Antimicrobial Activity: Some studies suggest that compounds similar to (S)-butyl 2-aminopropanoate exhibit antimicrobial properties.

- Neuroprotective Effects: There is emerging evidence that amino acid derivatives can have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

(S)-Butyl 2-aminopropanoate can be synthesized through various methods:

- Esterification Reaction: The most common method involves the reaction between L-alanine and butanol in the presence of an acid catalyst (such as sulfuric acid) to promote esterification.

- Enzymatic Synthesis: Using lipase enzymes for the resolution of racemic mixtures can yield (S)-butyl 2-aminopropanoate with high enantiomeric purity.

- Asymmetric Synthesis: Advanced synthetic strategies may involve chiral catalysts or reagents that selectively produce the (S) enantiomer from achiral starting materials.

(S)-Butyl 2-aminopropanoate has several applications in different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.

- Agrochemicals: Its derivatives are explored for use in developing herbicides and pesticides due to their potential biological activity.

- Biochemical Research: The compound is utilized in studies investigating amino acid metabolism and enzyme interactions.

- Flavor and Fragrance Industry: Due to its ester nature, it may find applications in flavoring agents or fragrances.

Key

Several compounds share structural similarities with (S)-butyl 2-aminopropanoate, including:

- Ethyl 2-aminobutanoate

- Structure: Similar backbone but with an ethyl group.

- Unique Aspect: May exhibit different solubility and reactivity profiles compared to butyl derivatives.

- Propyl 2-aminoacetate

- Structure: Contains a propyl group instead of butyl.

- Unique Aspect: Potentially different biological activity due to variation in chain length.

- Isobutyl 2-aminoacetate

- Structure: Isomeric form with branched alkane.

- Unique Aspect: Different steric effects influencing reactivity and interaction with biological systems.

- Methyl L-alaninate

- Structure: A methyl ester derivative.

- Unique Aspect: Smaller alkyl group may lead to different pharmacokinetic properties.